2-tert-Butyl-5-(chloromethyl)oxolane
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Overview
Description
2-tert-Butyl-5-(chloromethyl)oxolane is a chemical compound with the molecular formula C₉H₁₇ClO and a molecular weight of 176.68 g/mol . This compound is characterized by the presence of a tert-butyl group and a chloromethyl group attached to an oxolane ring. It is a clear, pale liquid that offers a unique blend of reactivity and stability, making it valuable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(chloromethyl)oxolane typically involves the reaction of tert-butyl oxolane with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-(chloromethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alcohol derivatives.
Oxidation: Formation of oxolane carboxylic acids or ketones.
Reduction: Formation of methyl-substituted oxolane.
Scientific Research Applications
2-tert-Butyl-5-(chloromethyl)oxolane is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-(chloromethyl)oxolane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as a reactive site for substitution reactions, while the oxolane ring provides stability and structural integrity. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-5-(hydroxymethyl)oxolane
- 2-tert-Butyl-5-(methyl)oxolane
- 2-tert-Butyl-5-(bromomethyl)oxolane
Uniqueness
2-tert-Butyl-5-(chloromethyl)oxolane is unique due to its specific reactivity profile, which is influenced by the presence of the chloromethyl group. This makes it particularly useful in substitution reactions and as an intermediate in the synthesis of more complex molecules. Its stability and reactivity balance make it a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H17ClO |
---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
2-tert-butyl-5-(chloromethyl)oxolane |
InChI |
InChI=1S/C9H17ClO/c1-9(2,3)8-5-4-7(6-10)11-8/h7-8H,4-6H2,1-3H3 |
InChI Key |
HCFFVLFTWSGTAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(O1)CCl |
Origin of Product |
United States |
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